molecular formula C10H11N3OS B1588445 [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine CAS No. 4871-25-4

[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine

Cat. No.: B1588445
CAS No.: 4871-25-4
M. Wt: 221.28 g/mol
InChI Key: QBSBVOHLMZHINL-UHFFFAOYSA-N
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Description

[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine is an organic compound that features a thiazole ring substituted with a methoxyphenyl group and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine typically involves the reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used in the development of drugs targeting specific enzymes or receptors, making it valuable in the treatment of various diseases .

Industry

In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .

Mechanism of Action

The mechanism of action of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and hydrazine moiety play crucial roles in these interactions, potentially leading to the activation or inhibition of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(4-Methoxyphenyl)-1,3-thiazole-2-ylamine

Uniqueness

Compared to similar compounds, [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine stands out due to its hydrazine moiety, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSBVOHLMZHINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410259
Record name [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4871-25-4
Record name [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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